Trelagliptin Trifluoroacetic Acid Salt

DPP-4 inhibition IC50 enzyme kinetics

Trelagliptin Trifluoroacetic Acid Salt (CAS 928201-45-0) is the certified reference standard and penultimate synthetic intermediate for trelagliptin succinate, the first once-weekly oral DPP-4 inhibitor. With distinct MW (471.4 g/mol), counterion, and chromatographic retention, this TFA salt is essential for validated stability-indicating RP-HPLC and LC-MS methods employing TFA-containing mobile phases. Substituting the succinate salt introduces systematic quantitation errors. Procure this standard to ensure method accuracy, regulatory data integrity, and seamless salt-to-salt conversion studies.

Molecular Formula C20H21F4N5O4
Molecular Weight 471.413
CAS No. 928201-45-0
Cat. No. B587749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrelagliptin Trifluoroacetic Acid Salt
CAS928201-45-0
Synonyms2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetic Acid Salt
Molecular FormulaC20H21F4N5O4
Molecular Weight471.413
Structural Identifiers
SMILESCN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7)/t15-;/m1./s1
InChIKeyRPRCIXKRLHWPJO-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trelagliptin Trifluoroacetic Acid Salt (CAS 928201-45-0): A Critical Synthetic Intermediate and Reference Standard for the Once-Weekly DPP-4 Inhibitor Trelagliptin


Trelagliptin Trifluoroacetic Acid Salt (CAS 928201-45-0; molecular formula C20H21F4N5O4; MW 471.4 g/mol) is the trifluoroacetate salt form of the active pharmaceutical ingredient trelagliptin (free base CAS 865759-25-7) [1]. The compound belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, also known as gliptins, developed for the treatment of type 2 diabetes mellitus [2]. Notably, trelagliptin is the first and only once-weekly orally administered DPP-4 inhibitor to receive regulatory approval (Japan, 2015), distinguishing it from all other marketed gliptins that require once-daily or twice-daily dosing [2]. The trifluoroacetic acid (TFA) salt form serves as the penultimate synthetic intermediate in the manufacturing route, where the free base is salted with TFA before undergoing salt-to-salt conversion with succinic acid to yield the final pharmaceutical salt form, trelagliptin succinate (CAS 1029877-94-8) [3]. As a characterized reference standard, the TFA salt is essential for analytical method development, impurity profiling, and quality control of trelagliptin bulk drug substance and finished dosage forms.

Why Trelagliptin TFA Salt Cannot Be Interchanged with Other DPP-4 Inhibitor Reference Standards in Analytical and Pharmacological Workflows


Direct substitution of Trelagliptin Trifluoroacetic Acid Salt with other gliptin reference standards or even the succinate salt form introduces scientifically meaningful discrepancies that propagate through analytical and pharmacological pipelines. At the molecular level, trelagliptin exhibits 4-fold greater DPP-4 inhibitory potency than alogliptin and 12-fold greater potency than sitagliptin when assessed under identical recombinant human DPP-4 assay conditions [1], meaning that molar-equivalent substitutions produce non-equivalent pharmacological outcomes. At the pharmacokinetic level, trelagliptin's slow dissociation half-life from DPP-4 (t1/2 ≈ 30 minutes) underpins its once-weekly dosing regimen, a feature absent in all other approved gliptins [1]. From an analytical chemistry standpoint, the TFA salt (MW 471.4 g/mol) and the succinate salt (MW 475.47 g/mol) possess distinct molecular weights, counterions, chromatographic retention behaviors, and solubility profiles; using one salt form when the method is validated for the other introduces systematic quantitation errors in HPLC and LC-MS workflows [2][3]. These multidimensional differences—spanning potency, binding kinetics, dosing interval, and analytical behavior—collectively preclude interchangeable use.

Quantitative Evidence Guide: Measured Differentiation of Trelagliptin TFA Salt from DPP-4 Inhibitor Comparators


Head-to-Head DPP-4 Inhibitory Potency: Trelagliptin Demonstrates 4- to 12-Fold Superiority Over Alogliptin and Sitagliptin Under Identical Recombinant Human DPP-4 Assay Conditions

Under identical experimental conditions using recombinant human DPP-4, trelagliptin exhibited an IC50 of 1.3 nM (95% CI: 1.1–1.5 nM), compared with alogliptin IC50 of 5.3 nM (95% CI: 5.0–5.7 nM) and sitagliptin IC50 of 16.0 nM (95% CI: 15.1–16.9 nM) [1]. This corresponds to approximately 4-fold greater potency than alogliptin and 12-fold greater potency than sitagliptin. In human plasma, trelagliptin inhibited DPP-4 activity with an IC50 of 4.2 nM [1]. Across species, plasma DPP-4 IC50 values were 4.2 nM (human), 6.2 nM (dog), and 9.7 nM (rat) [1]. For comparator context, independently reported human DPP-4 IC50 values for other gliptins include: sitagliptin 18–19 nM, vildagliptin 8–34 nM, alogliptin 6.9–7.5 nM, and linagliptin 0.14 nM [2].

DPP-4 inhibition IC50 enzyme kinetics incretin therapy type 2 diabetes

Selectivity Profile: Trelagliptin Exhibits >10,000-Fold Selectivity for DPP-4 Over Related DASH Proteases, Matching or Exceeding Class Benchmark

Trelagliptin was tested against a panel of DPP-4-related proteases including DPP-2, DPP-8, DPP-9, prolyl endopeptidase (PEP), and fibroblast activation protein alpha (FAPα). For all five off-target proteases, trelagliptin displayed IC50 values >100,000 nM, corresponding to >10,000-fold selectivity relative to its DPP-4 IC50 [1]. This selectivity window is critical because DPP-8 and DPP-9 inhibition has been associated with toxicity in preclinical models, including alopecia, thrombocytopenia, and gastrointestinal intolerance [2]. By comparison, alogliptin and sitagliptin also report >10,000-fold selectivity over DPP-8/DPP-9 [3], placing trelagliptin within the same high-selectivity tier but at a higher absolute DPP-4 potency.

kinase selectivity off-target profiling DPP-8 DPP-9 FAP-alpha safety pharmacology

Once-Weekly Dosing Regimen: Trelagliptin Is the Sole Approved Once-Weekly Oral DPP-4 Inhibitor, Contrasting with Once-Daily (Sitagliptin, Alogliptin, Linagliptin) or Twice-Daily (Vildagliptin) Comparators

Trelagliptin is approved for once-weekly oral administration (100 mg), whereas all other marketed DPP-4 inhibitors are dosed once daily (sitagliptin 100 mg QD, alogliptin 25 mg QD, linagliptin 5 mg QD, saxagliptin 5 mg QD) or twice daily (vildagliptin 50 mg BID) [1]. The mechanistic basis for once-weekly dosing is trelagliptin's slow dissociation kinetics from DPP-4 (t1/2 ≈ 30 minutes) and sustained plasma DPP-4 inhibition: >80% inhibition is maintained even 24 hours post-dose in dogs at 7 mg/kg oral gavage [1]. In a Phase 2 dose-ranging study in T2DM patients, the plasma trelagliptin concentration estimated to yield 70% and 80% inhibition of human plasma DPP-4 activity was 2.31 ng/mL and 3.13 ng/mL, respectively [1]. This once-weekly PK/PD profile is a categorical differentiator—no other approved DPP-4 inhibitor achieves therapeutic DPP-4 suppression over a 7-day interval following a single oral dose.

dosing frequency pharmacokinetics patient adherence once-weekly DPP-4 inhibitor

Non-Covalent, Reversible, Slow-Binding Mechanism: Trelagliptin's Dissociation Half-Life of ~30 Minutes Distinguishes It Mechanistically from Covalent DPP-4 Inhibitors

Kinetic analysis established that trelagliptin is a reversible, substrate-competitive, and slow-binding DPP-4 inhibitor, with a dissociation half-life (t1/2) of approximately 30 minutes [1]. X-ray diffraction data of the DPP-4–trelagliptin co-crystal complex confirmed a non-covalent binding mode, ruling out covalent adduct formation [1]. This stands in contrast to vildagliptin, which acts as a covalent, slowly reversible DPP-4 inhibitor forming a covalent imidate adduct with the catalytic Ser630 residue [2]. The non-covalent mechanism of trelagliptin eliminates the potential for irreversible off-target protein modification that can complicate data interpretation in covalent inhibitor studies. Furthermore, the slow dissociation kinetics—not merely high binding affinity—are the primary driver of the sustained pharmacodynamic effect enabling once-weekly dosing; the drug-target residence time extends beyond the systemic elimination half-life of the compound [1].

non-covalent inhibition slow-binding kinetics X-ray crystallography enzyme mechanism drug-target residence time

TFA Salt as Critical Synthetic Intermediate: MW 471.4, Distinct Chromatographic Behavior, and Validated Stability-Indicating HPLC Methods Using TFA-Containing Mobile Phases

Trelagliptin Trifluoroacetic Acid Salt (MW 471.4 g/mol) is the characterized synthetic precursor to the pharmaceutical succinate salt form (MW 475.47 g/mol; CAS 1029877-94-8) [1]. The synthetic route involves salification of the trelagliptin free base with trifluoroacetic acid in ethanol, followed by salt-to-salt conversion with succinic acid in THF to yield trelagliptin succinate [1]. The distinct molecular weight (471.4 vs. 475.47 Da) and counterion composition mean the two salt forms produce systematically different molar concentrations for a given mass, directly impacting quantitative analytical workflows. Validated stability-indicating RP-HPLC methods for trelagliptin succinate explicitly employ 0.05% trifluoroacetic acid in both aqueous and acetonitrile mobile phases to achieve separations of the API from eight process-related impurities, and these methods detected significant degradation under acid, base, oxidative, and thermal stress conditions [2]. Simultaneously, a separate validated HPLC method identified and characterized six novel process-related impurities from trelagliptin succinate bulk drug by LC-MS/MS, IR, and NMR—establishing that the TFA salt is an essential reference material for impurity tracking in API manufacturing [3].

reference standard salt form HPLC method validation synthetic intermediate impurity profiling counterion analysis

Clinical Non-Inferiority with Reduced Dosing: Once-Weekly Trelagliptin Achieves Glycemic Control Statistically Non-Inferior to Twice-Daily Vildagliptin in a Randomized Phase 3 Trial

In a multicenter, randomized, open-label, active-controlled, parallel-group Phase 3 non-inferiority clinical trial enrolling 240 treatment-naive T2DM patients across 10 sites in India, once-weekly trelagliptin (100 mg) demonstrated non-inferiority to twice-daily vildagliptin (50 mg BID) for HbA1c reduction over 16 weeks [1]. At week 16, mean HbA1c was 7.18 ± 1.47% (trelagliptin) vs. 7.21 ± 1.49% (vildagliptin), with HbA1c changes of Δ -0.89% and Δ -1.00% respectively (p < 0.0001 within groups). The between-group difference was 0.11% (95% CI: -0.28 to 0.50; p = 0.5899), confirming non-inferiority [1]. Target HbA1c <7% was achieved by 48.57% (trelagliptin) vs. 47.57% (vildagliptin) of patients (p = 0.8850). No statistically significant differences were observed for any secondary glycemic endpoints including fasting blood glucose, 2-hr postprandial glucose, fasting insulin, glucagon, C-peptide, or GLP-1 levels. Adverse events occurred in 6.67% (trelagliptin) vs. 9.17% (vildagliptin) of patients [1]. In a separate analysis of patients with baseline HbA1c ≥8%, trelagliptin showed a numerically greater HbA1c reduction of -1.25% compared to -1.15% with vildagliptin [2].

randomized controlled trial HbA1c non-inferiority glycemic control type 2 diabetes clinical evidence

Research and Industrial Application Scenarios for Trelagliptin Trifluoroacetic Acid Salt (CAS 928201-45-0) Derived from Quantitative Differentiation Evidence


Reference Standard for Validated HPLC/LC-MS Analytical Method Development and Impurity Profiling of Trelagliptin Succinate API and Finished Dosage Forms

The TFA salt (MW 471.4 g/mol) is the direct and characterized synthetic precursor to trelagliptin succinate. Validated stability-indicating RP-HPLC methods for the succinate form employ TFA-containing mobile phases (0.05% TFA in water/acetonitrile) for the separation of the API from up to eight process-related impurities, with detection at 224 nm and 275 nm [1]. A separate validated method on an InertSustain C18 column identified six novel impurities in trelagliptin succinate bulk drug, with structures confirmed by LC-MS/MS, IR, and NMR [2]. The TFA salt serves as the essential system suitability and calibration reference for these compendial and in-house analytical methods. QC/QA laboratories and contract research organizations performing pharmacopeial testing, forced degradation studies, or stability testing of trelagliptin-containing products must procure the TFA salt as a certified reference standard to ensure method accuracy and regulatory data integrity.

In Vitro DPP-4 Enzyme Inhibition Assays Requiring High-Potency, High-Selectivity Pharmacological Tool Compound with Non-Covalent Mechanism

For enzymatic and cellular DPP-4 inhibition studies where maximal target engagement at minimal compound concentration is desired, trelagliptin offers an IC50 of 1.3 nM (recombinant human DPP-4) under identical conditions where alogliptin and sitagliptin require 4-fold and 12-fold higher concentrations, respectively [3]. Its >10,000-fold selectivity over DPP-8, DPP-9, DPP-2, PEP, and FAPα (all IC50 >100,000 nM) minimizes off-target pharmacology that could confound phenotypic readouts [3]. Unlike vildagliptin, trelagliptin binds non-covalently to DPP-4, eliminating irreversible protein adduct formation as a confounding variable in mechanistic studies [3]. This combination of potency, selectivity, and non-covalent binding makes trelagliptin the preferred DPP-4 inhibitor tool compound for target engagement assays, selectivity profiling panels, and high-content screening campaigns.

Chronic In Vivo Efficacy Studies in Rodent Models of Type 2 Diabetes Exploiting Once-Weekly Dosing to Minimize Handling Stress

In ob/ob mice, once-weekly oral trelagliptin (10 mg/kg, 8 weeks) produced significant reductions in fasting blood glucose (average reduction 16.8% vs. control) and increased insulin AUC by 1.7-fold [3]. In dogs, a single oral dose of 7 mg/kg maintained >80% DPP-4 inhibition at 24 hours post-dose [3]. The once-weekly dosing regimen—unique among approved DPP-4 inhibitors—is especially valuable for long-term rodent studies where daily oral gavage induces chronic stress, elevating corticosterone levels that independently affect glucose homeostasis. The clinical confirmation of non-inferior glycemic efficacy vs. twice-daily vildagliptin (Δ HbA1c -0.89% vs. -1.00%, between-group difference 0.11%, 95% CI -0.28 to 0.50) supports the translational validity of the once-weekly regimen [4].

Salt Form Interconversion and Polymorph Screening in Preformulation and Solid-State Chemistry Research Programs

The TFA salt represents a discrete salt form with defined structural properties (C20H21F4N5O4, MW 471.4, single defined chiral center) that is the immediate precursor to the succinate salt in the published synthetic route [5]. The salt-to-salt conversion process (TFA salt + succinic acid in THF → trelagliptin succinate) is well-characterized and serves as a model system for studying salt disproportionation, counterion exchange kinetics, and the impact of counterion selection on solubility. The succinate salt exhibits high aqueous solubility (95 mg/mL in water), whereas the TFA salt has distinct solubility properties relevant to recrystallization and purification processes [5]. Solid-state chemistry groups engaged in polymorph screening, salt selection studies, or amorphous solid dispersion development can use the TFA salt as a starting material for systematic counterion screening and crystallization optimization.

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